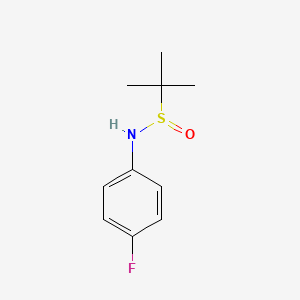

N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide

Description

Molecular Architecture and Bonding Patterns

The molecular structure of N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide (C$${10}$$H$${14}$$FNOS) consists of a sulfinamide core (-S(O)NH-) bonded to a 2-methylpropane (tert-butyl) group and a para-fluorophenyl ring. The sulfur atom exhibits a tetrahedral geometry, coordinating with one oxygen atom (S=O), one nitrogen atom (S-N), and two carbon atoms (S-C$${tert-butyl}$$ and S-C$${aryl}$$). Key bond lengths and angles derived from crystallographic and spectroscopic studies are summarized in Table 1.

Table 1: Bond Lengths and Angles in N-(4-Fluorophenyl)-2-Methylpropane-2-Sulfinamide

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| S=O | 1.428–1.441 | |

| S-N | 1.618–1.622 | |

| S-C$$_{tert-butyl}$$ | 1.766 | |

| S-C$$_{aryl}$$ | 1.766 | |

| O-S-O | 118.26–119.49 | |

| N-S-C$$_{tert-butyl}$$ | 106.86–108.27 |

The S=O bond length (1.428–1.441 Å) aligns with typical sulfinamide values, while the S-N bond (1.618–1.622 Å) reflects moderate conjugation between sulfur and nitrogen. The tert-butyl group induces steric bulk, stabilizing the tetrahedral geometry around sulfur. Infrared (IR) spectroscopy reveals characteristic stretches at 3304 cm$$^{-1}$$ (N-H) and 1605 cm$$^{-1}$$ (C-F), corroborating the presence of the fluorophenyl moiety. $$^{1}\text{H}$$ NMR data further confirm the structure, with aromatic protons resonating at δ 7.35–7.19 ppm and tert-butyl protons as a singlet at δ 1.04 ppm.

Stereochemical Configuration Analysis

The sulfur atom in N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide serves as a stereogenic center, conferring chirality to the molecule. The absolute configuration is designated as R or S based on the Cahn-Ingold-Prelog priority rules, with the tert-butyl group, sulfinyl oxygen, nitrogen, and aryl group occupying distinct positions. Optical rotation measurements ([α]$${D}^{20}$$ = −121.6° in CHCl$$3$$) indicate a specific enantiomeric form, consistent with synthetic protocols using chiral auxiliaries.

The stereochemical integrity of the compound is maintained due to the high energy barrier to inversion at sulfur, a hallmark of sulfinamides. X-ray crystallography of related sulfinamides (e.g., tert-butanesulfinamide) confirms that the tert-butyl group adopts a gauche conformation relative to the sulfinyl oxygen, minimizing steric strain. In N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide, the fluorine atom at the para position electronically stabilizes the aryl ring, influencing the spatial arrangement of substituents around sulfur.

Comparative Structural Features with Related Sulfinamides

N-(4-Fluorophenyl)-2-methylpropane-2-sulfinamide shares structural motifs with other sulfinamides but exhibits distinct features due to its substituents. Table 2 highlights comparative data with tert-butanesulfinamide (Ellman’s reagent) and p-toluenesulfinamide (Davis’ reagent).

Table 2: Structural Comparison of Sulfinamides

| Property | N-(4-Fluorophenyl)-2-Methylpropane-2-Sulfinamide | tert-Butanesulfinamide | p-Toluenesulfinamide |

|---|---|---|---|

| Molecular Formula | C$${10}$$H$${14}$$FNOS | C$$4$$H$${11}$$NOS | C$$7$$H$$9$$NOS |

| S=O Bond Length (Å) | 1.428–1.441 | 1.430 | 1.435 |

| S-N Bond Length (Å) | 1.618–1.622 | 1.620 | 1.625 |

| Optical Rotation ([α]$$_D$$) | −121.6° (CHCl$$_3$$) | +20.5° (CHCl$$_3$$) | −45.3° (CHCl$$_3$$) |

The fluorophenyl substituent introduces electron-withdrawing effects, shortening the S-C$$_{aryl}$$ bond (1.766 Å) compared to the methyl group in tert-butanesulfinamide. Additionally, the para-fluorine atom enhances crystallinity, as evidenced by the higher melting point (129–131°C) relative to p-toluenesulfinamide (mp 118–120°C). Crystal packing analyses reveal that N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide forms a three-dimensional hydrogen-bonding network via N-H···O and C-H···F interactions, unlike the simpler sulfinamides.

Properties

Molecular Formula |

C10H14FNOS |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide |

InChI |

InChI=1S/C10H14FNOS/c1-10(2,3)14(13)12-9-6-4-8(11)5-7-9/h4-7,12H,1-3H3 |

InChI Key |

DASXXMSAEINWRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)S(=O)NC1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide typically involves the reaction of 4-fluoroaniline with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using high-purity starting materials and maintaining precise reaction conditions. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed:

Oxidation: Sulfonamide derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with target proteins, leading to inhibition of enzyme activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Bromo-Substituted Derivatives

- N-(5-bromo-2-methoxybenzyl)-2-methylpropane-2-sulfinamide (2j) : Incorporation of a bromo and methoxy group at the 5- and 2-positions of the benzyl ring resulted in a 75.2% yield. The methoxy group likely stabilizes intermediates via resonance, enhancing reaction efficiency compared to bromo-only analogs (e.g., 2i: 65.8% yield) .

- N-(5-bromo-2-(trifluoromethoxy)benzyl)-2-methylpropane-2-sulfinamide (2k) : The electron-withdrawing trifluoromethoxy group increased yield to 77.1%, suggesting improved stability of the imine intermediate during reductive amination .

Alkoxy-Substituted Derivatives

Table 1: Aromatic Substituent Effects

| Compound | Substituents | Yield (%) | Physical State | Key NMR Shifts (δ, ppm) |

|---|---|---|---|---|

| 2i | 4-bromo, 2-aminomethyl | 65.8 | Colorless oil | Not reported |

| 2j | 5-bromo, 2-methoxy | 75.2 | Colorless oil | Not reported |

| 2k | 5-bromo, 2-trifluoromethoxy | 77.1 | White solid | Not reported |

| 2l | 5-bromo, 2-ethoxy | 91.1 | White solid | Not reported |

Alkyl and Allyl Chain Modifications

- (R)-N-((R)-1-(4-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide: Ethyl chain introduction achieved via Ru-catalyzed amination (75% yield, >95:5 dr).

- (R)-N-((S)-1-(4-fluorophenyl)allyl)-2-methylpropane-2-sulfinamide (3ga) : Allyl substitution via Rh-catalyzed allylation yielded 80% with >20:1 dr and branch-to-linear selectivity. The allyl group enables further functionalization (e.g., cyclopropanation) .

Table 2: Alkyl/Allyl Derivatives

Heterocyclic and Electron-Withdrawing Groups

- N-((3-bromothiophen-2-yl)methylene)-2-methylpropane-2-sulfinamide (1k) : Thiophene incorporation provided 92% yield. Heterocycles like thiophene alter electronic properties, enhancing binding in catalytic or medicinal applications .

- (S)-N-((S)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methyl)-2-methylpropane-2-sulfinamide (37) : Trifluoromethyl and difluoro groups increased electrophilicity, facilitating Grignard additions at −78°C. The cyclopropyl group adds steric constraints, influencing diastereoselectivity .

Stereochemical Considerations

Stereoselectivity in sulfinamide synthesis is highly dependent on reaction conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.